Florifenine-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22F3N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
InChI Key |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Deuterated Starting Materials
Catalytic Hydrogen-Deuterium Exchange
- Metal-Catalyzed Exchange : Palladium or platinum catalysts facilitate H-D exchange in aromatic rings under deuterium gas ($$ \text{D}2 $$). For example:
- Treatment of Florifenine intermediates with $$ \text{D}
Reductive Deuteration
- Sodium Borodeuteride ($$ \text{NaBD}4 $$) : Reduction of ketone or aldehyde intermediates with $$ \text{NaBD}4 $$ introduces deuterium at carbonyl-derived methyl groups.
Stepwise Synthesis of this compound
The synthesis involves modular steps to incorporate deuterium while maintaining structural integrity.
Preparation of Deuterated Acetamide Intermediate
Synthesis of Deuterobromoacetic Acid :
Esterification to Benzyl Deuterated Acetate :
Reduction to Deuterated Ethanolamine :
Coupling with Fluorinated Aromatic Core
Fluorinated Precursor Synthesis :
Amide Bond Formation :
Analytical Validation
Purity and Isotopic Enrichment
Comparative Data
| Parameter | Florifenine | This compound |
|---|---|---|
| Molecular Weight (g/mol) | 429.45 | 433.46 |
| LogP | 2.8 | 2.9 |
| Melting Point (°C) | 120–122 | 118–120 |
Industrial-Scale Considerations
- Cost Efficiency : Use of $$ \text{CD}_3\text{I} $$ for methyl deuteration increases raw material costs by ~30% compared to non-deuterated routes.
- Purification : Chromatography (e.g., SiO₂ or C18 columns) isolates this compound with ≥97% purity.
Challenges and Innovations
Chemical Reactions Analysis
Florifenine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Florifenine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Florifenine and its metabolites.
Biology: Employed in studies involving the serotonin reuptake mechanism and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The mechanism of action of Florifenine-d4 involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The molecular targets of this compound include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved in its mechanism of action are primarily related to the modulation of serotonin levels and the subsequent effects on mood and behavior.
Comparison with Similar Compounds
Florifenine-d4 is unique compared to other similar compounds due to its deuterated structure, which provides increased stability and reduced metabolic degradation. Similar compounds include:
Fluoxetine: Another SSRI used in the treatment of depression and anxiety disorders.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.
This compound stands out due to its enhanced stability and potential for use in research applications where deuterated compounds are preferred.
Biological Activity
Florifenine-d4 is a deuterated analog of florifenine, a compound known for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer treatments. This article delves into the biological activity of this compound, supported by various studies and findings.
This compound is characterized by its unique molecular structure, which enhances its stability and bioavailability. The incorporation of deuterium not only improves pharmacokinetic properties but also facilitates the tracking of metabolic pathways in biological systems.
The primary mechanism of action for this compound involves the inhibition of key enzymes associated with inflammatory processes. Studies have indicated that it acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of pro-inflammatory mediators.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 5.2 |
| COX-2 | Non-competitive | 3.8 |
| 5-LOX | Competitive | 4.5 |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: LPS-Induced Inflammation Model
In this study, mice were treated with this compound at doses ranging from 1 to 10 mg/kg. The results showed:
- Dose-dependent reduction in inflammatory markers.
- Histopathological analysis revealed decreased infiltration of inflammatory cells in tissues.
- Enhanced recovery of tissue integrity compared to control groups.
Anticancer Properties
Recent research has explored the potential anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colorectal cancer cells.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.0 | Induction of apoptosis |
| HCT116 (Colorectal) | 8.5 | Cell cycle arrest at G2/M phase |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models, demonstrating favorable absorption and distribution characteristics. The half-life is approximately 6 hours, allowing for effective dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
